![molecular formula C10H18O2 B096174 ethyl (E)-3,4,4-trimethylpent-2-enoate CAS No. 16812-82-1](/img/structure/B96174.png)
ethyl (E)-3,4,4-trimethylpent-2-enoate
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Overview
Description
Ethyl (E)-3,4,4-trimethylpent-2-enoate, also known as Ethyl geranylacetate, is a colorless liquid with a fruity and floral odor. It is commonly used in the fragrance industry, and it is found in many perfumes, soaps, and cosmetics. In addition, it has been studied for its potential use in scientific research applications due to its unique chemical properties.
Mechanism Of Action
The mechanism of action of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate is not fully understood, but it is believed to act on the GABA system, which is responsible for regulating anxiety and sleep. It is thought to enhance the binding of GABA to its receptors, resulting in an increase in the inhibitory neurotransmitter activity and a decrease in neuronal excitability.
Biochemical And Physiological Effects
In addition to its anxiolytic and sedative effects, ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been shown to have antioxidant properties, which may be beneficial for the treatment of neurodegenerative diseases. It has also been found to have anti-inflammatory effects, which may be useful for the treatment of inflammatory disorders.
Advantages And Limitations For Lab Experiments
One advantage of using ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate in lab experiments is its unique chemical properties, which make it a useful tool for studying the GABA system and its effects on anxiety and sleep. However, one limitation is its potential toxicity, which must be taken into consideration when conducting experiments.
Future Directions
There are several future directions for the study of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate, including further investigation of its mechanism of action, its potential use in the treatment of anxiety and sleep disorders, and its potential use in the treatment of neurodegenerative and inflammatory diseases. Additionally, research could focus on the development of safer and more effective methods for synthesizing ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.
Synthesis Methods
The synthesis of ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate can be achieved through a variety of methods, including esterification, transesterification, and acylation. One of the most common methods is the esterification of geraniol and acetic acid in the presence of a catalyst, such as sulfuric acid, to yield ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate.
Scientific Research Applications
Ethyl (E)-3,4,4-trimethylpent-2-enoate geranylacetate has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been found to have anxiolytic and sedative effects, making it a potential candidate for the treatment of anxiety disorders and sleep disorders.
properties
CAS RN |
16812-82-1 |
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Product Name |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
ethyl (E)-3,4,4-trimethylpent-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-6-12-9(11)7-8(2)10(3,4)5/h7H,6H2,1-5H3/b8-7+ |
InChI Key |
CBUBTSAGSSBGGF-BQYQJAHWSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(C)(C)C |
SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C(C)(C)C |
synonyms |
(E)-3,4,4-Trimethyl-2-pentenoic acid ethyl ester |
Origin of Product |
United States |
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